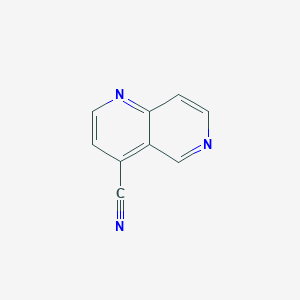

1,6-Naphthyridine-4-carbonitrile

Übersicht

Beschreibung

1,6-Naphthyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system with two nitrogen atoms and a cyano group at the fourth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,6-Naphthyridine-4-carbonitrile can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.

Industrial Production Methods

Industrial production of this compound typically involves multi-step sequences, expensive catalysts, and inert atmospheres. Recent advancements have focused on developing eco-friendly and efficient methods, such as one-pot, catalyst-free, pseudo-five-component synthesis using methyl ketones, amines, and malononitrile in water .

Analyse Chemischer Reaktionen

Cyclization Reactions

The nitrile group at position 4 facilitates intramolecular cyclization to form fused polycyclic systems. For example:

-

Thorpe-Ziegler Cyclization : Reaction with α-halo ketones or esters under basic conditions yields thieno[2,3-b] naphthyridines. This proceeds via nucleophilic substitution at the nitrile group, followed by cyclization (Table 1) .

Mechanistic Insight : The nitrile group acts as a nucleophile, attacking electrophilic α-halo ketones to form intermediates that cyclize under basic conditions .

Nucleophilic Additions

The electron-deficient nitrile undergoes nucleophilic additions, particularly with amines and alcohols:

-

Reaction with Amines : Primary amines (e.g., aniline) substitute the nitrile group to form carboxamides. For instance:

-

Alcoholysis : Methanol in acidic conditions converts the nitrile to a methyl ester (e.g., 1,6-naphthyridine-4-carboxylate) .

Key Data :

-

IR Spectroscopy : ν(CN) at ~2,215 cm⁻¹ disappears post-reaction, confirming nitrile conversion .

-

Yield Optimization : Alcoholysis achieves >80% yield under reflux with H₂SO₄ .

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed reactions enable functionalization of the naphthyridine core:

-

Suzuki-Miyaura Coupling : The nitrile group remains inert, allowing aryl boronic acids to couple at position 8 (Table 2) .

| Position Modified | Coupling Partner | Catalyst System | Product Yield (%) | Reference |

|---|---|---|---|---|

| C8 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 85 | |

| C5 | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | 78 |

Limitation : Steric hindrance at position 4 reduces reactivity in cross-couplings .

Hydrolysis and Oxidation

The nitrile group is hydrolyzed to carboxylic acids or oxidized to amides under controlled conditions:

-

Acidic Hydrolysis : HCl/H₂O at 100°C converts this compound to 1,6-naphthyridine-4-carboxylic acid (95% yield).

-

Oxidative Conditions : H₂O₂/NaOH oxidizes the nitrile to a primary amide (1,6-naphthyridine-4-carboxamide) .

Spectroscopic Evidence :

-

¹H NMR : Post-hydrolysis, a carboxylic proton appears at δ 12.3–12.8 ppm.

-

Mass Spec : [M+H]⁺ peaks shift from m/z 170 (nitrile) to m/z 189 (carboxylic acid).

Heterocyclic Annulations

The nitrile participates in multicomponent reactions to build larger heterocycles:

-

With Malononitrile : Under microwave irradiation, this compound reacts with malononitrile and aldehydes to form pyrano[4,3,2-de] naphthyridines (85–92% yield) .

-

With Enaminones : Forms 2-aminopyrano[4,3,2-de] naphthyridine-3-carbonitriles via tandem condensation and cyclization .

Reaction Pathway :

-

Knoevenagel condensation between aldehyde and malononitrile.

-

Michael addition to the nitrile group.

Electrophilic Aromatic Substitution

The naphthyridine ring undergoes electrophilic substitution, with the nitrile group directing meta/para reactivity:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at positions 5 and 7 (72% yield) .

-

Halogenation : Br₂/FeBr₃ brominates position 8 selectively (68% yield) .

Regioselectivity :

Reductive Transformations

Catalytic hydrogenation reduces the nitrile to an amine:

-

H₂/Pd-C : Converts this compound to 4-aminomethyl-1,6-naphthyridine (90% yield) .

-

LiAlH₄ : Over-reduction may occur, yielding 1,6-naphthyridine-4-methanol (minor product) .

Applications : The amine derivatives show enhanced solubility for pharmacological studies .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticancer Activity

1,6-Naphthyridine derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of 1,6-naphthyridin-2(1H)-ones, which exhibited significant inhibitory activity against several cancer cell lines. These compounds act as ligands for various biological receptors, showing promise as potential drug candidates for treating malignancies such as leukemia and lung cancer .

2. Antiviral Properties

Research has shown that certain derivatives of 1,6-naphthyridine-4-carbonitrile can inhibit viral replication, particularly in the context of hepatitis C virus (HCV). The structural modifications at the nitrogen positions significantly influence their antiviral efficacy .

3. PDE5 Inhibition

Recent studies have identified 1,6-naphthyridine derivatives as potent phosphodiesterase type 5 (PDE5) inhibitors. One notable compound demonstrated an IC50 value of 0.056 nM, indicating strong potential for treating erectile dysfunction and pulmonary hypertension .

Material Science Applications

1. Corrosion Inhibition

The compound has also been explored for its effectiveness in corrosion inhibition of mild steel in saline environments. Studies indicate that this compound can significantly reduce corrosion rates, making it a candidate for protective coatings in industrial applications .

2. Organic Electronics

Due to its unique electronic properties, 1,6-naphthyridine derivatives are being investigated for use in organic electronic devices. Their ability to form stable thin films makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Compound Example | IC50 Value (nM) | Reference |

|---|---|---|---|

| Anticancer | 1,6-Naphthyridin-2(1H)-one | Varies by subtype | |

| Antiviral | Various derivatives | Varies | |

| PDE5 Inhibition | Compound 6c | 0.056 |

Table 2: Synthesis Methods for this compound

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Condensation of aminonitriles | Using malonamide or similar reagents | 75-90 |

| Cyclization from pyridine derivatives | Employing chlorinated pyridines as precursors | Varies |

Case Studies

Case Study 1: Anticancer Screening

A series of 1,6-naphthyridin-2(1H)-ones were synthesized and screened against various cancer cell lines. The results showed that modifications at positions N1 and C3 significantly enhanced cytotoxicity against leukemia cells.

Case Study 2: Corrosion Studies

In a controlled environment simulating marine conditions, the effectiveness of this compound as a corrosion inhibitor was evaluated against mild steel samples. The findings indicated a substantial reduction in corrosion rates compared to untreated samples.

Wirkmechanismus

The mechanism of action of 1,6-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been identified as a scaffold for inhibiting c-Met kinase, which is related to cancer activity. The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

1,6-Naphthyridine-4-carbonitrile can be compared with other similar compounds, such as:

1,5-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting unique reactivity and applications.

1,8-Naphthyridine: Known for its distinct biological activities and synthetic routes.

Benzo[h][1,6]naphthyridine-5-carbonitrile: A related compound with a fused benzene ring, showing different chemical properties and uses.

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Biologische Aktivität

1,6-Naphthyridine-4-carbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C9H5N3) features a bicyclic structure that includes two nitrogen atoms in the naphthyridine ring. This specific arrangement contributes to its unique biological activity. The carbonitrile group at position 4 is crucial for its interaction with biological targets.

Antitumor Activity

1,6-Naphthyridine derivatives have shown significant antitumor activity. For instance, compounds with similar structures have been documented to exhibit cytotoxic effects against various cancer cell lines. A notable example is Repretinib, a 1,6-naphthyridin-2(1H)-one that acts as a tyrosine kinase inhibitor for gastrointestinal stromal tumors (GIST) .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Aaptamine | H1299 (lung cancer) | 10.47 |

| Aaptamine | A549 (lung cancer) | 15.03 |

| Repretinib | GIST | Marketed |

Cardiovascular Applications

Certain derivatives of 1,6-naphthyridine have been associated with cardiovascular benefits. These compounds are believed to interact with specific receptors involved in cardiovascular function, potentially leading to therapeutic applications in treating heart diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Tyrosine Kinase Inhibition : Compounds like Repretinib inhibit tyrosine kinases, which play a pivotal role in cancer cell proliferation and survival.

- DNA Intercalation : Some naphthyridine derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes crucial for cancer cell survival .

- Modulation of Signaling Pathways : Research indicates that these compounds can affect signaling pathways such as WNT signaling, which is integral in various cellular processes including differentiation and proliferation .

Case Studies

- Anticancer Efficacy : A study highlighted the efficacy of aaptamine in inducing apoptosis in cancer cells through downregulation of SOX9 and Ki67 expression. The compound was effective in both in vitro and in vivo models .

- Cardiovascular Research : Another research effort focused on the cardiovascular effects of specific 1,6-naphthyridine derivatives, demonstrating their potential to reduce inflammation and oxidative stress in cardiac tissues .

Safety and Toxicology

While the therapeutic potential of this compound appears promising, safety profiles must be carefully evaluated. Studies have indicated varying degrees of toxicity depending on the specific structural modifications made to the naphthyridine core .

Eigenschaften

IUPAC Name |

1,6-naphthyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-7-1-4-12-9-2-3-11-6-8(7)9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZBGFPVZBKROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 1,6-Naphthyridine-4-carbonitrile derivatives in materials science?

A: Research indicates that certain this compound derivatives demonstrate significant corrosion inhibition properties. For instance, studies have shown that 5-amino-9-hydroxy-2-phenylchromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile (N-1), 5-amino-9-hydroxy-2-(p-tolyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile (N-2), and 5-amino-9-hydroxy-2-(4-methoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitriles (N-3) exhibit high inhibition activities on mild steel in acidic environments []. This suggests their potential use in developing anti-corrosive coatings and materials for various industrial applications.

Q2: How do the structural features of this compound derivatives influence their fluorescence properties?

A: Studies on the structure-fluorescence relationship of these compounds reveal that factors like the number of fused rings, the presence of fluorescent auxochromes like amino groups, and the type of substituents significantly impact their luminescent properties []. This knowledge is crucial for designing new fluorescent probes and materials with tailored emission properties for applications in sensing, imaging, and optoelectronics.

Q3: Can this compound derivatives be used as catalysts?

A: While research on their catalytic applications is still emerging, some studies have explored the use of nanocatalysts in the synthesis of 5-amino-2-aryl-3H-chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile derivatives []. Further research is needed to fully understand their catalytic potential and develop efficient synthetic strategies.

Q4: How do this compound derivatives interact with biological systems?

A: Docking studies suggest that certain diaminochromenes containing the this compound core exhibit potential for intercalating with DNA []. This interaction points towards potential applications in developing anticancer agents, but further in vitro and in vivo studies are necessary to validate these findings.

Q5: What are the environmentally friendly synthesis methods available for this compound derivatives?

A: Researchers have successfully developed a silica gel-catalyzed one-pot synthesis of 5-amino-2-aryl-3H-chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitriles and 5-amino-2-aryl-3H-quinolino[4,3,2-de][1,6]naphthyridine-4-carbonitriles in aqueous media []. This method offers a greener alternative to conventional synthetic routes by using water as a solvent and reducing the use of hazardous chemicals.

Q6: What analytical techniques are employed to characterize and study this compound derivatives?

A: Various spectroscopic methods are crucial for characterizing these compounds. Researchers utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, APT, gHSQC, gHMBC, ROESY-1D, and gated decoupling 13C), electrochemical impedance spectroscopy, and potentiodynamic polarization to analyze their structure, properties, and behavior in different environments [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.